![molecular formula C13H22N2O6 B6591308 tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate CAS No. 1359656-10-2](/img/structure/B6591308.png)
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound that can be used to synthesize ketohexokinase (KHK) inhibitors . These inhibitors have potential medical uses for treating diabetes and obesity . This compound is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .
Synthesis Analysis
The synthesis of “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” involves the use of this compound as a reagent . It has been used in the synthesis of spirodiamine-diarylketoxime derivatives . Additionally, it has been used in the synthesis of dihydroisoindolecarboxamide derivatives .Molecular Structure Analysis
The molecular formula of “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is C11H20N2O2 . Its molecular weight is 212.29 .Chemical Reactions Analysis
“tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is used as a reagent in various chemical reactions . It is used in the synthesis of spirodiamine-diarylketoxime derivatives . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives .Physical And Chemical Properties Analysis
“tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” has a predicted boiling point of 301.3±35.0 °C and a predicted density of 1.10±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Decomposition and Conversion
- RF plasma reactors have been applied for the decomposition of air toxics like methyl tert-butyl ether (MTBE), demonstrating the feasibility of using this technology for converting and decomposing complex organic compounds. The study showcased various applications of RF plasma reactors in decomposing different substances, presenting a method that might be relevant for the decomposition or conversion of complex ethers like tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate (Hsieh et al., 2011).
Mecanismo De Acción
Target of Action
Tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate is primarily used to synthesize inhibitors for ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These targets play crucial roles in various biological processes. KHK is involved in fructose metabolism, NAMPT is a key enzyme in the NAD+ biosynthesis pathway, and ROCK is involved in regulating shape and movement of cells.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition can alter the normal functioning of the targets, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of KHK, NAMPT, and ROCK affects the fructose metabolism, NAD+ biosynthesis, and cell movement pathways respectively . The downstream effects of these alterations can lead to potential medical uses for treating conditions like diabetes and obesity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway being affected. For instance, inhibition of KHK could potentially reduce the conversion of fructose to fructose-1-phosphate, a key step in fructose metabolism . Similarly, inhibition of NAMPT and ROCK could affect NAD+ biosynthesis and cell movement respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors like temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature.
Safety and Hazards
Direcciones Futuras
The future directions for “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” could involve its use in the development of new therapeutic agents for conditions such as diabetes and obesity . Its role as a reagent in the synthesis of various inhibitors suggests potential applications in the development of new drugs .
Propiedades
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOCSHQIBXURFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

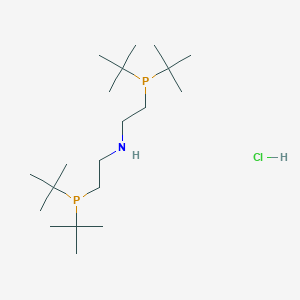
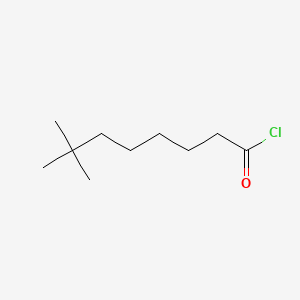

![7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B6591251.png)
![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)

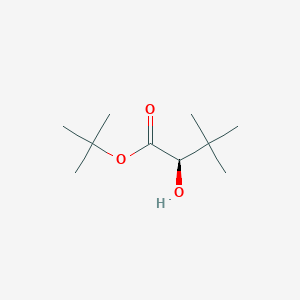

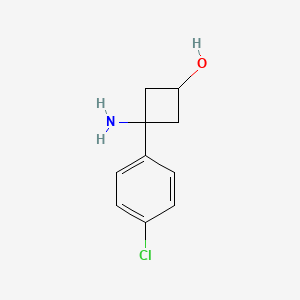
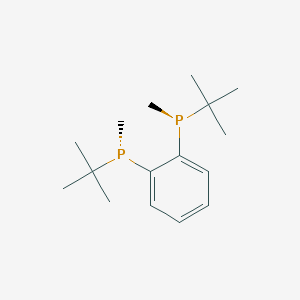
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B6591292.png)
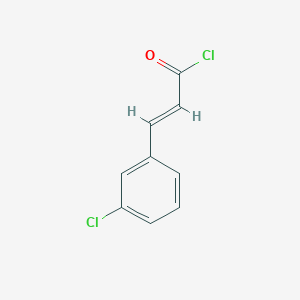
![9-bromo-7H-benzo[c]carbazole](/img/structure/B6591301.png)
